![molecular formula C20H11Cl2N3O B11990570 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile](/img/structure/B11990570.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile is a synthetic organic compound that features a benzimidazole moiety, a dichlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a suitable halide precursor.
Formation of the propenenitrile linkage: This step involves the reaction of the benzimidazole-furan intermediate with an appropriate nitrile precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or furan rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or furan rings.
Reduction: Amino derivatives of the nitrile group.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It could be used in the development of organic semiconductors or other advanced materials.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Biochemical Research: It could be used as a probe or inhibitor in biochemical assays to study specific molecular pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical structure.
Polymer Science: Incorporation into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA, proteins, and other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenenitrile: Similar structure with a different substitution pattern on the phenyl ring.
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-difluorophenyl)-2-furyl]-2-propenenitrile: Fluorine atoms instead of chlorine atoms on the phenyl ring.
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-thienyl]-2-propenenitrile: Thiophene ring instead of the furan ring.
Uniqueness
The unique combination of the benzimidazole, dichlorophenyl, and furan moieties in (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H11Cl2N3O |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C20H11Cl2N3O/c21-13-5-7-16(22)15(10-13)19-8-6-14(26-19)9-12(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)/b12-9+ |
InChI Key |
QBVZGXUTVCTABJ-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N |
Origin of Product |
United States |
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